
N-(4-methylbenzyl)-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and reactivity. The compound is characterized by the presence of a 4-methylbenzyl group and a morpholinyl group attached to an ethanamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine typically involves the reaction of 4-methylbenzyl chloride with 2-(4-morpholinyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
作用機序
The mechanism of action of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
N-(4-Methylbenzyl)-N-[3-(4-morpholinyl)propyl]amine: Similar structure but with a different alkyl chain length, leading to variations in reactivity and applications.
N-(4-Methylbenzyl)-4-(4-morpholinyl)aniline: Contains an aniline group instead of an ethanamine backbone, resulting in different chemical properties and uses.
These comparisons demonstrate the distinct characteristics of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-15-6-7-16-8-10-17-11-9-16/h2-5,15H,6-12H2,1H3 |
InChIキー |
BMTZIHFEIYPIBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


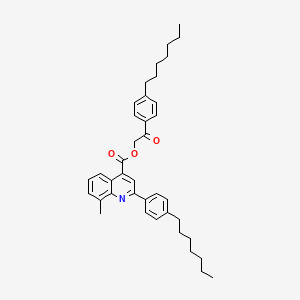
![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)
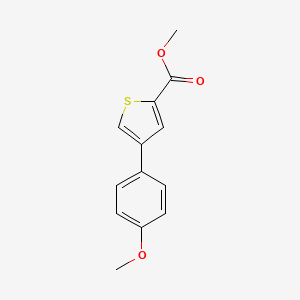


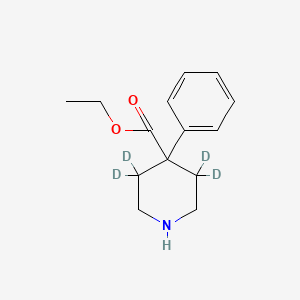
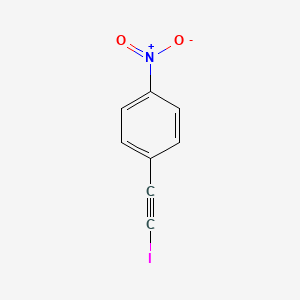
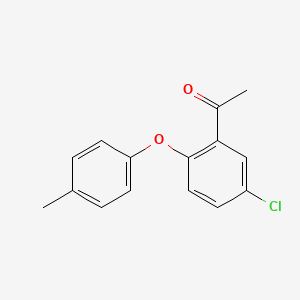

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)
![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)

